5-Bromo-2,1,3-benzoxadiazole
Overview
Description
5-Bromo-2,1,3-benzoxadiazole is a compound that is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom at the 5-position of the oxadiazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of 5-bromo-1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, with a dehydration reaction yield of 53.2% .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was confirmed by single crystal X-ray diffraction and other spectroscopic methods .
Chemical Reactions Analysis
5-Bromo-1,3,4-oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. These reactions can include nucleophilic substitution of the bromine atom, cyclization to form different heterocyclic systems, and interactions with biological targets. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation to give 1-acylamino-3-alkylimidazolidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for their practical applications. The stability of these compounds can be investigated using computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, as was done for 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole . The spectral properties, such as UV and fluorescence, are also crucial for their potential use in electroluminescent materials .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 5-Bromo-2,1,3-benzoxadiazole derivatives can be synthesized through reactions involving dibromo-2,1,3-benzoxadiazole with phenols or arenelthiols. These processes yield various substituted benzoxadiazoles (Kuznetsova et al., 2013).
Biological and Pharmacological Research
- Anti-Tumor Activities : Compounds derived from benzothiazoles, which include 5-Bromo-2,1,3-benzoxadiazole structures, have shown inhibitory activities against breast cancer cell lines (Shi et al., 1996).
- Larvicidal Activity : 5-Bromo-2,1,3-benzoxadiazole analogues have been studied for larvicidal activities, particularly against Culex quinquefasciatus mosquitoes, demonstrating potential in pest control (Santhanalakshmi et al., 2022).
- Antimicrobial Properties : Novel derivatives containing the 5-Bromo-2,1,3-benzoxadiazole moiety have been synthesized and shown significant antibacterial and antifungal activities (Lamani et al., 2009).
Material Science and Electronics
- Electrochemical Applications : Benzooxadiazole derivatives, including 5-Bromo-2,1,3-benzoxadiazole, have been synthesized for applications in electrochemical devices. Their electronic properties make them suitable candidates for electrochromic devices (Goker et al., 2014).
Analytical Chemistry
- Fluorescent Probes : A derivative of 5-Bromo-2,1,3-benzoxadiazole has been used to develop sensitive and specific chemodosimeters for detecting mercury ions, indicating its application in environmental monitoring and biosensing (Chen et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFFESFCIACQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379966 | |
Record name | 5-bromo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,1,3-benzoxadiazole | |
CAS RN |
51376-06-8 | |
Record name | 5-bromo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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